7-((2,4-dimethoxyphenyl)amino)-3-(2-methoxyphenyl)-4H-chromen-4-one

Catalog No.
S3135531
CAS No.
864761-05-7
M.F
C24H21NO5
M. Wt
403.434
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
7-((2,4-dimethoxyphenyl)amino)-3-(2-methoxyphenyl)...

CAS Number

864761-05-7

Product Name

7-((2,4-dimethoxyphenyl)amino)-3-(2-methoxyphenyl)-4H-chromen-4-one

IUPAC Name

7-(2,4-dimethoxyanilino)-3-(2-methoxyphenyl)chromen-4-one

Molecular Formula

C24H21NO5

Molecular Weight

403.434

InChI

InChI=1S/C24H21NO5/c1-27-16-9-11-20(23(13-16)29-3)25-15-8-10-18-22(12-15)30-14-19(24(18)26)17-6-4-5-7-21(17)28-2/h4-14,25H,1-3H3

InChI Key

XYFIEHVQOOIZTL-UHFFFAOYSA-N

SMILES

COC1=CC(=C(C=C1)NC2=CC3=C(C=C2)C(=O)C(=CO3)C4=CC=CC=C4OC)OC

solubility

not available

7-((2,4-dimethoxyphenyl)amino)-3-(2-methoxyphenyl)-4H-chromen-4-one is a synthetic compound belonging to the chromenone family, characterized by a chromen-4-one core structure. It features multiple functional groups, including two methoxy groups and an amino group, which enhance its chemical properties and potential biological activities. The compound's structure can be represented as follows:

C19H20NO5\text{C}_{19}\text{H}_{20}\text{N}\text{O}_{5}

This compound is notable for its versatility in scientific research and its applications in medicinal chemistry.

  • There is no information available on the specific mechanism of action of this compound.
  • Chromones, in general, exhibit a wide range of biological activities, including anti-inflammatory, anti-oxidant, and anti-cancer properties []. However, the mechanism of action for these activities can vary depending on the specific structure of the chromone.
  • Information on the safety and hazards of this specific compound is not available.
  • Chromones can exhibit some degree of toxicity, and some derivatives have been shown to be mutagenic []. However, the specific hazards would depend on the structure and functional groups present.

The chemical reactivity of 7-((2,4-dimethoxyphenyl)amino)-3-(2-methoxyphenyl)-4H-chromen-4-one can be attributed to its functional groups. The amino group is a nucleophile, allowing it to participate in various reactions, such as:

  • N-alkylation: The amino group can react with alkyl halides to form N-alkyl derivatives.
  • Acylation: The amino group can also undergo acylation reactions to yield amides.
  • Electrophilic aromatic substitution: The methoxy groups can activate the aromatic rings for electrophilic substitution reactions.

These reactions make the compound a valuable intermediate in organic synthesis.

Research indicates that 7-((2,4-dimethoxyphenyl)amino)-3-(2-methoxyphenyl)-4H-chromen-4-one exhibits various biological activities, including:

  • Antioxidant properties: The compound has shown potential in scavenging free radicals.
  • Anti-inflammatory effects: Studies suggest that it may inhibit inflammatory pathways.
  • Anticancer activity: Preliminary investigations indicate that it could have cytotoxic effects against certain cancer cell lines.

These activities make it a candidate for further pharmacological studies.

The synthesis of 7-((2,4-dimethoxyphenyl)amino)-3-(2-methoxyphenyl)-4H-chromen-4-one typically involves several steps:

  • Formation of the chromenone core: This can be achieved through the condensation of appropriate phenolic compounds with carbonyl precursors.
  • Introduction of the amino group: This step often involves nucleophilic substitution reactions where an amine is introduced to the chromenone structure.
  • Methoxylation: The addition of methoxy groups can be accomplished via methylation reactions using methylating agents.

These synthetic routes allow for the modification of the compound's structure to enhance its biological activity.

The applications of 7-((2,4-dimethoxyphenyl)amino)-3-(2-methoxyphenyl)-4H-chromen-4-one span various fields:

  • Medicinal chemistry: Its potential therapeutic properties make it a candidate for drug development.
  • Material science: The compound's unique structure may be utilized in developing novel materials with specific properties.
  • Research: It serves as a valuable tool in biological studies investigating oxidative stress and inflammation.

Interaction studies are essential for understanding how compounds like 7-((2,4-dimethoxyphenyl)amino)-3-(2-methoxyphenyl)-4H-chromen-4-one affect biological systems. These studies often focus on:

  • Protein binding affinity: Assessing how well the compound binds to target proteins.
  • Mechanism of action: Investigating how the compound exerts its biological effects at the molecular level.
  • Synergistic effects with other drugs: Evaluating how this compound interacts with other therapeutic agents to enhance efficacy or reduce side effects.

Several compounds share structural similarities with 7-((2,4-dimethoxyphenyl)amino)-3-(2-methoxyphenyl)-4H-chromen-4-one, including:

Compound NameStructure HighlightsUnique Features
3-(2-Methoxyphenyl)-7-(4-methoxyphenyl)amino-2-methylchromen-4-oneContains methoxy and amino groupsFocus on fluorescence properties
3-(2-Methoxyphenyl)-4-oxo-4H-chromen-7-yl cinnamateIncludes a cinnamate moietyExplored for anti-inflammatory properties
7-Hydroxy-3-(2-methoxyphenyl)-2-methyl-4H-chromen-4-oneHydroxy group additionInvestigated for antioxidant activity

The uniqueness of 7-((2,4-dimethoxyphenyl)amino)-3-(2-methoxyphenyl)-4H-chromen-4-one lies in its specific substitution pattern and combination of functional groups. This configuration imparts distinct chemical and biological properties that differentiate it from other chromenone derivatives, making it valuable for various applications in medicinal chemistry and material science.

XLogP3

4.6

Dates

Last modified: 08-18-2023

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